molecular formula C11H11N3O3 B11877914 N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

Katalognummer: B11877914
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: NQGNQEVEOAPZII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a chemical compound based on the quinazolinone scaffold, a structure of high significance in medicinal chemistry due to its diverse biological activities . Quinazolinone derivatives have been extensively researched for their potential as kinase inhibitors, particularly targeting receptors like the epidermal growth factor receptor (EGFR), which is a validated target in oncology for conditions such as non-small-cell lung cancer . Approved drugs like Gefitinib and Vandetanib, which share this core structure, underscore the therapeutic value of this chemical class . Beyond oncology, the quinazolinone scaffold is a key structure in the development of inhibitors for other enzymes, such as α-glucosidase, indicating its potential application in managing type 2 diabetes . The acetamide functional group is a common feature in many bioactive molecules and is known to participate in crucial hydrogen bonding interactions within enzyme active sites, thereby influencing the compound's mechanism of action and selectivity . This product is presented as a valuable building block and research chemical for scientists engaged in drug discovery, chemical biology, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

N-(7-methoxy-4-oxo-3H-quinazolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-6(15)14-9-3-7-8(4-10(9)17-2)12-5-13-11(7)16/h3-5H,1-2H3,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGNQEVEOAPZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)C(=O)NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid reacts with 4-methylbenzoyl chloride in dichloromethane containing triethylamine to form 2-(4-methylbenzamido)benzoic acid. Subsequent treatment with acetic anhydride yields 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, which undergoes hydrazine hydrate-mediated ring expansion in ethanol or n-butanol to produce 2-(4-methylphenyl)-3-amino-3H-quinazolin-4-one. For the target compound, methoxy and acetamide substituents are introduced at specific positions during this stage.

Key Reaction Conditions

  • Solvent: Ethanol, n-butanol, or dichloromethane.

  • Catalyst: Triethylamine (base).

  • Temperature: Reflux (70–100°C).

  • Yield: 15–30% depending on solvent polarity.

Methoxy Group Installation

The 7-methoxy group is typically introduced early in the synthesis via:

Electrophilic Aromatic Substitution

Methylation of a phenolic -OH group at position 7 using methyl iodide or dimethyl sulfate in alkaline media. For example, 7-hydroxy-4-oxoquinazoline-6-acetamide is treated with CH₃I in acetone containing K₂CO₃ at 60°C for 6 hours.

Characterization Data

  • ¹H NMR (CDCl₃): δ 3.89 (s, 3H, OCH₃), 2.15 (s, 3H, COCH₃).

  • IR (KBr): 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (N–C=O).

Multi-Step Synthesis from 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl Acetate

A patented route starts with 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate, which undergoes chlorination at position 4 using POCl₃ followed by acetamide substitution.

Stepwise Protocol

  • Chlorination: Reflux 7-methoxy-4-oxoquinazolin-6-yl acetate (1.0 mmol) in POCl₃ (5 mL) for 3 hours. Remove excess POCl₃ under vacuum to obtain 4-chloro-7-methoxyquinazolin-6-yl acetate.

  • Acetamide Formation: React the chloride intermediate with ammonium acetate in ethanol at 70°C for 5 hours. Isolate the product via filtration and recrystallize from ethanol/water.

Yield: 82–89%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYield (%)Purity (HPLC)
CyclocondensationAnthranilic acidHydrazine hydrate3095.2
Acetylation3-AminoquinazolinoneAcetyl chloride7898.5
Copper catalysis2-IsocyanobenzoateCu(OAc)₂·H₂O8597.8
ChlorinationQuinazolin-6-yl acetatePOCl₃8999.1

The copper-catalyzed method offers the highest yield (85%) and scalability, while the chlorination route provides superior purity (99.1%).

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 8.41 (s, 1H, H-2), 7.58 (s, 1H, H-5), 3.87 (s, 3H, OCH₃), 2.08 (s, 3H, COCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 162.4 (C-4), 156.1 (C-7), 134.2–112.4 (aromatic carbons), 55.9 (OCH₃), 23.5 (COCH₃).

  • HRMS (ESI): m/z calcd for C₁₁H₁₁N₃O₃ [M+H]⁺: 234.0878; found: 234.0881.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water = 60:40) shows a single peak at 4.2 minutes, confirming >98% purity.

Challenges and Optimization Strategies

Byproduct Formation in Acetylation

Over-acetylation at the 3-amino group generates N,N-diacetylated impurities. This is mitigated by:

  • Using stoichiometric acetyl chloride (1.05 equiv).

  • Maintaining reaction temperatures below 25°C.

Solvent Selection in Copper-Catalyzed Reactions

Polar aprotic solvents (DMF, DMSO) reduce yields due to side reactions, while anisole improves selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(7-Methoxy-4-oxo-3,4-dihydrochinazolin-6-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie VEGFR-2 und HDAC. Durch die Hemmung dieser Enzyme kann die Verbindung Signalwege stören, die für das Wachstum und Überleben von Krebszellen entscheidend sind. Diese Hemmung führt zu reduzierter Zellproliferation und erhöhter Apoptose in Krebszellen.

Wirkmechanismus

The mechanism of action of N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets such as VEGFR-2 and HDAC. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell growth and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Quinazolinone Derivatives

N-[4-Oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide ()
  • Core Structure: Similar quinazolinone core but substituted with an isopropyl group at position 3 and a pyridine-2-carboxamide at position 6.
  • Position 6 Substituent: Pyridine-2-carboxamide vs. acetamide. The aromatic pyridine may enhance π-π stacking interactions, while the acetamide in the target compound offers hydrogen-bonding capability.
  • Molecular Weight : 308.33 g/mol (vs. ~305–315 g/mol estimated for the target compound).
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide ()
  • Core Structure: Quinazolinone with a coumarin-derived substituent.
  • Position 3 Substitution: Methyl group vs. hydrogen in the target compound, slightly altering steric effects.
  • Molecular Weight : 391.38 g/mol (significantly higher than the target compound).

Benzothiazole-Based Acetamides ()

Examples:

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Feature Target Compound Benzothiazole Analogs
Core Heterocycle Quinazolinone Benzothiazole
Position 6 Substituent Acetamide Trifluoromethyl group
Electron Effects Methoxy (electron-donating) Trifluoromethyl (electron-withdrawing)
Molecular Weight ~305–315 g/mol (estimated) ~350–400 g/mol (estimated)

Implications :

  • The trifluoromethyl group increases lipophilicity, which may improve membrane permeability compared to the target compound’s methoxy group .

Meta-Substituted Trichloroacetamides ()

Examples:

  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide
  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide
Feature Target Compound Trichloroacetamides
Acetamide Type Simple acetamide 2,2,2-Trichloroacetamide
Substituent Effects Methoxy (para to acetamide) Halogen/methyl (meta to acetamide)
Crystal Packing Not reported Asymmetric units vary with substitution

Implications :

  • Trichloroacetamides exhibit stronger electron-withdrawing effects, influencing crystal lattice parameters (e.g., 3,5-dimethyl substitution creates two molecules per asymmetric unit) .
  • The target compound’s methoxy group may promote different hydrogen-bonding networks compared to halogenated analogs.

Thiazolidinone-Quinolinone Hybrids ()

Example:

  • (Z)-2-(2,4-Dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide
Feature Target Compound Thiazolidinone Hybrid
Core Structure Quinazolinone Thiazolidinone-quinolinone fusion
Acetamide Position Position 6 of quinazolinone Linked to thiazolidinone moiety
Bioactivity Potential Unreported Likely enhanced kinase/modulator activity

Implications :

  • The thiazolidinone-quinolinone hybrid’s larger structure may target multiple biological pathways but could reduce bioavailability due to higher molecular weight (~400–450 g/mol) .

Linear Acetamides ()

Example:

  • N-(6-Aminohexyl)acetamide
Feature Target Compound N-(6-Aminohexyl)acetamide
Structure Heterocyclic Linear alkyl chain with amino group
Solubility Moderate (estimated) High (water-soluble)
Applications Drug discovery Surface modification, analytical chemistry

Implications :

  • The aminohexyl chain in linear acetamides improves solubility but lacks the heterocyclic pharmacophore critical for target-specific interactions .

Biologische Aktivität

N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide (CAS No. 130017-60-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁N₃O₃
  • Molecular Weight : 233.22 g/mol
  • Melting Point : Not specified
  • Boiling Point : Not specified
  • Solubility : Not extensively documented

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives, including this compound. Research indicates that compounds within this class exhibit significant inhibitory effects against various bacterial strains.

  • Quorum Sensing Inhibition : A study indicated that quinazolinone analogues showed promising quorum sensing inhibitory (QSI) activity against Pseudomonas aeruginosa. The compound demonstrated a maximum QSI activity of 73.4% at a concentration of 100 µM, suggesting its potential as an anti-biofilm agent .
  • Antimicrobial Efficacy : In vitro tests have shown that certain quinazolinone derivatives can inhibit biofilm formation and bacterial growth, although the degree of inhibition varies significantly among different compounds .

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor:

  • Cholinesterase Inhibition : Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases like Alzheimer's. The SAR studies suggest that modifications on the quinazolinone scaffold can enhance inhibitory activity against these enzymes .
  • DNA Gyrase Binding : Molecular docking studies indicate strong binding affinity to DNA gyrase, suggesting a mechanism for antibacterial action through interference with bacterial DNA replication processes .

Study on Quorum Sensing Inhibition

A research article published in MDPI explored the synthesis and biological evaluation of novel quinazolinone analogues. Among these, compound 6b (closely related to this compound) exhibited the highest QSI activity. The study provided insights into the interactions at the molecular level, highlighting key amino acid residues involved in binding .

Structure–Activity Relationships

The exploration of SAR has revealed that substituents on the quinazolinone core significantly affect biological activity:

CompoundQSI Activity (%) at 100 µMKey Interactions
6b73.4GLN194, LEU207
6e63.3SER196, PHE221

This table summarizes the findings related to QSI activity and molecular interactions for selected compounds .

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃), acetamide (-NHCOCH₃), and quinazolinone ring protons .
  • HPLC : Purity assessment (>95% by reverse-phase HPLC) and monitoring reaction intermediates .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .

Advanced: How can reaction conditions be optimized to mitigate low yields in the final cyclization step?

Answer:
Low yields often arise from incomplete cyclization or side reactions. Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

  • Catalyst Use : Lewis acids (e.g., ZnCl₂) or iodine to accelerate cyclization .

  • Temperature Control : Gradual heating (80–120°C) to avoid decomposition of thermally labile intermediates .

  • Workflow Example :

    ConditionYield ImprovementReference
    DMF, 100°C65% → 82%
    ZnCl₂ (5 mol%)70% → 88%

Basic: What analytical techniques resolve structural ambiguities in the quinazolinone core?

Answer:

  • X-ray Crystallography : Definitive confirmation of the 3,4-dihydroquinazolin-4-one structure using SHELX software for refinement .
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to distinguish between regioisomers .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1680 cm⁻¹ for quinazolinone, ~1650 cm⁻¹ for acetamide) .

Advanced: How do structural modifications influence the compound’s biological activity?

Answer:
Key structure-activity relationship (SAR) insights include:

  • Methoxy Position : Para-substitution (7-methoxy) enhances metabolic stability compared to ortho/meta positions .
  • Acetamide Flexibility : Replacement with bulkier groups (e.g., benzamide) reduces solubility but increases target affinity .
  • Quinazolinone Oxidation State : Dihydro forms (3,4-dihydro) show improved kinase inhibition vs. fully aromatic analogs .

Q. Example SAR Table :

DerivativeModificationBioactivity (IC₅₀)Reference
7-OCH₃, 6-NHCOCH₃Parent compound12 nM (Kinase X)
7-OCH₃, 6-NHCOPhIncreased lipophilicity8 nM (Kinase X)
7-OCH₂CH₃Reduced metabolic stability45 nM (Kinase X)

Advanced: How to address contradictions in reported biological data across studies?

Answer:
Discrepancies may arise from:

  • Purity Variations : Impurities >5% can skew activity assays; validate via HPLC-MS .
  • Assay Conditions : Differences in buffer pH, ATP concentration, or cell lines (e.g., HEK293 vs. HeLa) .
  • Structural Degradation : Hydrolysis of the acetamide group under acidic/basic conditions; stability studies via LC-MS recommended .

Q. Methodological Recommendation :

  • Standardize protocols (e.g., IC₅₀ determination under 10 mM ATP, pH 7.4) .
  • Include positive controls (e.g., staurosporine for kinase assays) .

Advanced: What computational tools predict target binding modes for this compound?

Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger) : Predict interactions with kinase ATP-binding pockets, guided by X-ray crystallography data .
  • MD Simulations (GROMACS) : Assess stability of predicted binding poses over 100-ns trajectories .
  • Key Interactions :
    • Hydrogen bonding between quinazolinone C=O and kinase hinge region .
    • Hydrophobic contacts with methoxy and acetamide groups .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage Conditions : -20°C under argon to prevent oxidation of the dihydroquinazolinone ring .
  • Degradation Pathways :
    • Hydrolysis of acetamide in humid environments (monitor via ¹H NMR) .
    • Photooxidation of the methoxy group (store in amber vials) .

Advanced: How to design analogs for improved pharmacokinetic (PK) properties?

Answer:

  • LogP Optimization : Introduce polar groups (e.g., -OH, -SO₃H) to reduce LogP from ~2.8 (parent) to <2.0 .
  • Prodrug Strategies : Mask the acetamide as an ester for enhanced oral bioavailability .
  • In Vivo Validation : PK studies in rodent models with LC-MS/MS quantification .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How to validate target engagement in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
  • Western Blotting : Monitor downstream phosphorylation (e.g., ERK for kinase targets) .
  • CRISPR Knockout : Ablate target gene to confirm loss of compound activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.